Cas no 67548-36-1 ((2E,5Z)-2,5-Octadien-1-ol)

(2E,5Z)-2,5-Octadien-1-ol 化学的及び物理的性質
名前と識別子
-
- (2E,5Z)-form-2,5-Octadien-1-ol
- octa-2,5-dien-1-ol
- SCHEMBL3406062
- (2e,5z)-2,5-octadien-1-ol
- 67548-36-1
- (2E,5Z)-2,5-Octadien-1-ol
-
- インチ: InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,6-7,9H,2,5,8H2,1H3/b4-3+,7-6-
- InChIKey: INXWZSVGTHMNEU-FDTUMDBZSA-N
- SMILES: CC\C=C\C\C=C/CO
計算された属性
- 精确分子量: 126.104465066Da
- 同位素质量: 126.104465066Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 92.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 1.8
(2E,5Z)-2,5-Octadien-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O296730-50g |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 50g |
$ 180.00 | 2022-06-03 | ||
TRC | O296730-250g |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 250g |
$965.00 | 2023-05-17 | ||
TRC | O296730-500000mg |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 500g |
$1654.00 | 2023-05-17 | ||
TRC | O296730-100000mg |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 100g |
$402.00 | 2023-05-17 | ||
TRC | O296730-100g |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 100g |
$ 330.00 | 2022-06-03 | ||
TRC | O296730-2.5g |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 2.5g |
$ 4500.00 | 2023-09-06 | ||
TRC | O296730-500g |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 500g |
$ 1370.00 | 2022-06-03 | ||
TRC | O296730-50000mg |
(2E,5Z)-2,5-Octadien-1-ol |
67548-36-1 | 50g |
$219.00 | 2023-05-17 |
(2E,5Z)-2,5-Octadien-1-ol 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
(2E,5Z)-2,5-Octadien-1-olに関する追加情報
Chemical Profile of (2E,5Z)-form-2,5-Octadien-1-ol (CAS No. 67548-36-1)
(2E,5Z)-form-2,5-Octadien-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 67548-36-1, is a specialized organic compound belonging to the class of dienes. This molecule, characterized by its unique geometric isomerism and functional groups, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications and structural properties.
The molecular structure of (2E,5Z)-form-2,5-Octadien-1-ol consists of an eight-carbon chain with double bonds at the 2nd and 5th positions (indicated by the E and Z notation), along with a hydroxyl group (-OH) at the 1st carbon. This configuration imparts distinct chemical reactivity and physical properties, making it a valuable intermediate in synthetic chemistry and a candidate for further derivatization to achieve specific biological activities.
In recent years, there has been growing interest in diene compounds like (2E,5Z)-form-2,5-Octadien-1-ol due to their role in natural product synthesis and their potential as precursors for bioactive molecules. The presence of conjugated double bonds enhances the molecule's ability to participate in various organic reactions, including addition reactions, polymerization processes, and photochemical transformations. These characteristics make it particularly useful in the development of novel materials and pharmaceutical agents.
One of the most compelling aspects of (2E,5Z)-form-2,5-Octadien-1-ol is its potential application in drug discovery. Researchers have been exploring its derivatives as candidates for treating various diseases by leveraging its structural flexibility. For instance, studies have suggested that modifications of this compound can lead to molecules with anti-inflammatory or antimicrobial properties. The hydroxyl group provides a site for further functionalization, allowing chemists to tailor the molecule's behavior for specific therapeutic targets.
The synthesis of (2E,5Z)-form-2,5-Octadien-1-ol typically involves advanced organic methodologies that ensure high yield and purity. Recent advancements in catalytic processes have enabled more efficient production routes, reducing the environmental impact while maintaining high chemical integrity. These improvements are crucial for scaling up production and making the compound more accessible for industrial applications.
From a biochemical perspective, (2E,5Z)-form-2,5-Octadien-1-ol exhibits interesting interactions with biological systems. Its diene framework can mimic natural signaling molecules or serve as a scaffold for enzyme inhibition studies. The geometric arrangement of the double bonds influences how the molecule interacts with biological targets, making it a versatile tool for investigating molecular recognition processes.
The compound's stability under various conditions is another area of active research. Understanding how (2E,5Z)-form-2,5-Octadien-1-ol behaves in different environments—such as in solution or when exposed to light or heat—provides insights into its potential uses in formulations requiring long shelf life or specific performance characteristics. This stability is particularly important for pharmaceutical applications where consistency and reliability are paramount.
Future directions in the study of (2E,5Z)-form-2,5-Octadien-1-ol may include exploring its role in synthetic biology and biodegradable materials. Its structural features could make it an excellent candidate for creating polymers with desirable mechanical properties or for use in biosensors that detect environmental pollutants. By integrating this compound into innovative systems, researchers aim to address challenges in sustainable chemistry and environmental science.
In conclusion,(2E,5Z)-form-2,5-Octadien-1-ol (CAS No. 67548-36-1) represents a promising chemical entity with diverse applications across multiple disciplines. Its unique structure and reactivity offer opportunities for developing new drugs、materials,and technologies that could benefit society significantly. As research continues to uncover more about this compound's potential,its importance in advancing scientific knowledge is likely to grow even further.
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